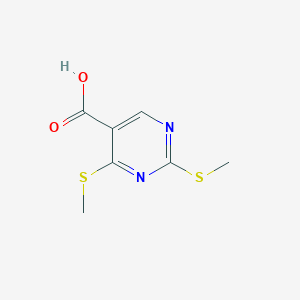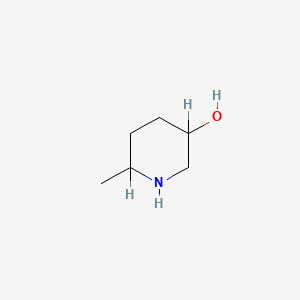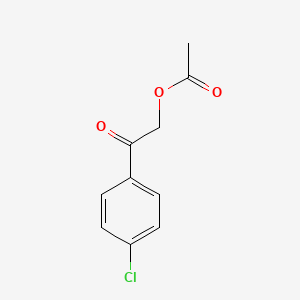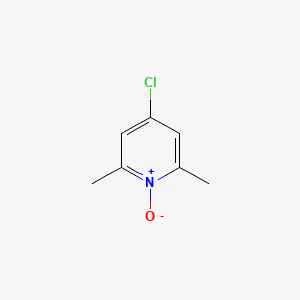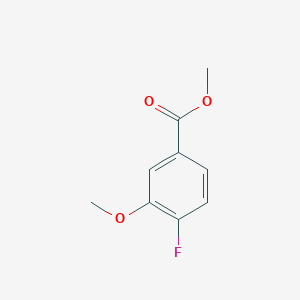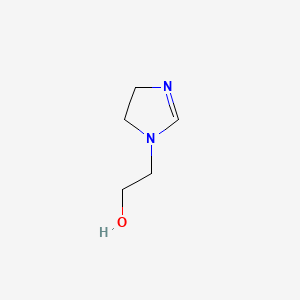
Samarium trifluoroacetylacetonate
Overview
Description
Samarium trifluoroacetylacetonate is a coordination compound that contains the rare earth element samarium. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its molecular formula Sm(CF₃COCHCOCH₃)₃, where samarium is coordinated with trifluoroacetylacetonate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
Samarium trifluoroacetylacetonate can be synthesized through the reaction of samarium nitrate with trifluoroacetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or ethanol solution, and the product is isolated by crystallization. The general reaction is as follows:
Sm(NO3)3⋅6H2O+3CF3COCH2COCH3+3NaOH→Sm(CF3COCHCOCH3)3+3NaNO3+6H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and solvent extraction to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Samarium trifluoroacetylacetonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state samarium compounds.
Reduction: It can be reduced to lower oxidation state samarium compounds using reducing agents.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Higher oxidation state samarium oxides.
Reduction: Lower oxidation state samarium complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Samarium trifluoroacetylacetonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other samarium compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its use in radiopharmaceuticals for cancer treatment, particularly in targeting bone metastases.
Industry: It is used in the production of luminescent materials and as a dopant in the manufacture of optical fibers and lasers.
Mechanism of Action
The mechanism of action of samarium trifluoroacetylacetonate involves its ability to coordinate with various ligands and participate in electron transfer reactions. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and receptors. In radiopharmaceutical applications, the samarium ion targets areas of high bone turnover, where it emits radiation to relieve pain from bone metastases.
Comparison with Similar Compounds
Samarium trifluoroacetylacetonate can be compared with other similar compounds such as:
Samarium iodide (SmI₂): Known for its use in single-electron transfer reductions.
Samarium hexafluoroacetylacetonate: Similar in structure but with different ligand properties.
Europium and terbium trifluoroacetylacetonates: These compounds have similar coordination environments but different luminescent properties.
Uniqueness
This compound is unique due to its specific coordination chemistry and the ability to form stable complexes with trifluoroacetylacetonate ligands. This stability and its luminescent properties make it particularly valuable in optoelectronic applications and scientific research.
List of Similar Compounds
- Samarium iodide (SmI₂)
- Samarium hexafluoroacetylacetonate
- Europium trifluoroacetylacetonate
- Terbium trifluoroacetylacetonate
Properties
IUPAC Name |
samarium;(Z)-1,1,1-trifluoro-4-hydroxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Sm/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/b3*3-2-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYHITGCKAOKLV-IQMQLBNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.CC(=CC(=O)C(F)(F)F)O.[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.C/C(=C/C(=O)C(F)(F)F)/O.[Sm] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F9O6Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




